4-Ethoxyfuro[2,3-b]quinoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-ethoxyfuro[2,3-b]quinoline |
InChI |
InChI=1S/C13H11NO2/c1-2-15-12-9-5-3-4-6-11(9)14-13-10(12)7-8-16-13/h3-8H,2H2,1H3 |
InChI Key |
SMZJVUVNROXPST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=COC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of Furo 2,3 B Quinoline Derivatives
Electrophilic and Nucleophilic Substitution Patterns on the Furo[2,3-b]quinoline (B11916999) Nucleus
The electronic nature of the fused furo[2,3-b]quinoline ring system dictates its susceptibility to substitution reactions. The quinoline (B57606) part of the molecule is generally electron-deficient, particularly at positions 2 and 4, due to the electron-withdrawing effect of the nitrogen atom. Conversely, the furan (B31954) ring is electron-rich. The presence of a 4-ethoxy group, an electron-donating group, would further influence the reactivity of the quinoline portion.
Electrophilic Substitution: Electrophilic aromatic substitution typically occurs on the electron-rich carbocyclic (benzene) ring of the quinoline nucleus. Studies on the isomeric benzo[b]furo[2,3-c]pyridines have shown that nitration and acylation proceed exclusively at the C6 and C8 positions of the benzene (B151609) ring. researchgate.net For 4-ethoxyfuro[2,3-b]quinoline, the ethoxy group at C4 and the furan oxygen would activate the heterocyclic rings, but electrophilic attack is still most likely to occur on the benzenoid ring. The precise position of substitution would be directed by the combined electronic effects of the fused rings and the substituents present. For instance, electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like iodine monochloride (ICl) or bromine (Br₂) is a known method to synthesize 3-substituted quinolines. nih.gov
Nucleophilic Substitution: The C4 position of the quinoline ring is activated towards nucleophilic attack, especially when bearing a good leaving group like a halogen. This is a key strategy for the synthesis of diverse 4-substituted furo[2,3-b]quinoline derivatives. Research has demonstrated the synthesis of novel anticancer agents by introducing various substituted anilines and phenols at the C4-position of the furo[2,3-b]quinoline core, starting from a 4-chloro precursor. nih.gov This highlights the C4 position as a prime site for nucleophilic aromatic substitution (SNAr).
The reactivity of 4-chloroquinolines towards nucleophiles like 1,2,4-triazole (B32235) has been systematically studied, revealing the significant role of acid and base catalysis in these reactions. researchgate.net In the context of this compound, its synthesis would likely proceed from a 4-chloro-furo[2,3-b]quinoline intermediate, which is then reacted with sodium ethoxide. The resulting ethoxy group is generally a poor leaving group and is not readily displaced by other nucleophiles under standard conditions. However, reactions involving ring-opening and closure have been observed with related chloro-pyranoquinolinones when treated with strong binucleophiles like hydrazine. researchgate.net
A catalyst-free nucleophilic substitution of hydrogen in quinolines using acylethynylpyrroles has also been reported, affording 2-substituted quinolines. rsc.org
| Reaction Type | Position | Reagent/Conditions | Product Type | Citation |
| Electrophilic Substitution (Nitration/Acylation) | C6 / C8 | HNO₃/H₂SO₄ or Acyl Halide/Lewis Acid | 6- or 8-substituted benzo[b]furo[2,3-c]pyridines | researchgate.net |
| Nucleophilic Substitution | C4 | Substituted Anilines/Phenols | 4-Anilino/Phenoxy-furo[2,3-b]quinolines | nih.gov |
| Nucleophilic Substitution | C4 | 1,2,4-Triazole | 4-(1H-1,2,4-triazol-1-yl)quinolines | researchgate.net |
| Nucleophilic Substitution of Hydrogen | C2 | Acylethynylpyrroles | 2-(E-2-Acylethenylpyrrolyl)quinolines | rsc.org |
Oxidative and Reductive Manipulations of the Furo[2,3-b]quinoline Ring System
Oxidation and reduction reactions can modify the saturation and functionality of the furo[2,3-b]quinoline nucleus, providing pathways to novel analogues.
Oxidative Manipulations: The furo[2,3-b]quinoline system can undergo oxidation under specific conditions. For example, furo[2,3-b]quinoline-2-carboxylic acid can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide. This type of reaction typically targets the furan or quinoline ring, potentially leading to ring-opened products such as quinoline-2,3-dicarboxylic acid derivatives.
Reductive Manipulations: Reduction of the furo[2,3-b]quinoline nucleus can be achieved using catalytic hydrogenation. Treating furo[2,3-b]quinoline-2-carboxylic acid with hydrogen gas in the presence of a palladium catalyst leads to the formation of dihydrofuroquinoline derivatives. This suggests that the quinoline portion of the ring system is preferentially reduced under these conditions. Another powerful method involves the reductive heterocyclization of precursor molecules. For instance, quinoline-4-amines can be synthesized from 3-(2-nitrophenyl)isoxazoles using reducing agents like zinc (Zn) or iron (Fe) dust in acetic acid.
| Transformation | Substrate | Reagents and Conditions | Major Product | Citation |
| Oxidation | Furo[2,3-b]quinoline-2-carboxylic acid | KMnO₄, acidic or neutral conditions | Quinoline-2,3-dicarboxylic acid derivatives | |
| Reduction | Furo[2,3-b]quinoline-2-carboxylic acid | H₂, Palladium on carbon catalyst | Dihydrofuroquinoline derivatives |
Photochemical Reactivity and Rearrangements of Furo[2,3-b]quinolines
The study of photochemical reactions provides a unique avenue for the synthesis and modification of complex heterocyclic systems. The irradiation of quinoline derivatives can induce various transformations, including cyclizations and substitutions.
One relevant synthetic method involves the photocyclisation of substituted 2-benzylidenecyclopentanone (B176167) O-alkyloximes. Irradiation of these precursors in methanol (B129727) can lead to the formation of annulated quinolines. rsc.org Specifically, 2-furylmethylene analogues have been shown to yield furo[2,3-e]pyridine structures, which are isomeric to the furo[2,3-b]quinoline system. rsc.org The mechanism involves a sequence of E-to-Z isomerization followed by a 6π-electrocyclization, which forms a dihydroquinoline intermediate that aromatizes by eliminating alcohol. rsc.org While this demonstrates the formation of a related furan-fused pyridine (B92270) system, direct photochemical rearrangements on the pre-formed furo[2,3-b]quinoline nucleus are less commonly documented in the reviewed literature. Such reactions would likely involve the excited states of the aromatic system and could potentially lead to skeletal rearrangements or substitutions, depending on the substituents and reaction medium.
Transition Metal-Catalyzed Cross-Coupling Reactions for Furo[2,3-b]quinoline Functionalization
Transition metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of heterocyclic cores like furo[2,3-b]quinoline. Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira are particularly prevalent.
To utilize these methods, a halo-substituted furo[2,3-b]quinoline is typically required. For instance, a bromo- or chloro-furo[2,3-b]quinoline could serve as the electrophilic partner in a cross-coupling reaction. A concise, gram-scale synthesis of furo[2,3-b]pyridines bearing chloro and triflate handles at different positions has been developed specifically for chemoselective palladium-mediated cross-coupling reactions. nih.gov This strategy allows for the sequential and selective functionalization of the heterocyclic core.
The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is widely used. The synthesis of various aryl- and diaryl-quinolines and tetrahydroquinolines has been achieved in high yields by the Suzuki coupling of bromo- and dibromo-quinolines with substituted phenylboronic acids, catalyzed by dichlorobis(triphenylphosphine)palladium(II). researchgate.net This methodology is directly applicable to a hypothetical 6-bromo-4-ethoxyfuro[2,3-b]quinoline, which could be coupled with various boronic acids to introduce diverse substituents at the C6 position.
The Heck reaction, coupling an organic halide with an alkene, and the Sonogashira reaction, coupling with a terminal alkyne, would similarly allow for the introduction of alkenyl and alkynyl groups, respectively, onto a halo-furo[2,3-b]quinoline skeleton. These reactions provide versatile pathways for elaborating the core structure to access novel derivatives for various applications. libretexts.orgchemrxiv.org
| Coupling Reaction | Catalyst/Conditions | Substrates | Product | Citation |
| Suzuki-Miyaura | Pd(PPh₃)₂Cl₂ | Halo-quinolines + Phenylboronic acids | Aryl-quinolines | researchgate.net |
| Suzuki-Miyaura | Pd-CataCXiumA-G3, TMSOK, Trimethyl borate | Heteroaryl bromides + Heteroarylboronic esters | Heteroaryl-heteroaryl compounds | nih.gov |
| Heck | Pd(OAc)₂, Ligands (e.g., P(tBu)₃) | Aryl halides + Alkenes | Substituted Alkenes | libretexts.orgchemrxiv.org |
Structure Activity Relationship Sar and Rational Design in Furo 2,3 B Quinoline Research
Identification of Essential Pharmacophoric Elements within the Furo[2,3-b]quinoline (B11916999) Structure
The furo[2,3-b]quinoline core itself is a critical pharmacophore. Its planar, rigid, and heterocyclic nature allows it to intercalate with DNA or interact with the active sites of enzymes. The quinoline (B57606) ring system is a well-established pharmacophore in numerous bioactive compounds, prized for its ability to engage in π-π stacking and hydrogen bonding interactions. researchgate.netbiointerfaceresearch.com The fused furan (B31954) ring further modulates the electronic properties and spatial arrangement of the molecule, contributing to its interaction with biological targets. The nitrogen atom within the quinoline ring and the oxygen atom in the furan ring are key hydrogen bond acceptors, playing a vital role in molecular recognition at the active sites of biological targets. researchgate.net
Influence of Substituents on Biological Activities
The biological profile of the furo[2,3-b]quinoline scaffold can be significantly modified by the introduction of various substituents at different positions.
For instance, the introduction of benzyl (B1604629) ether and benzenesulfonate (B1194179) moieties at the 6-position of the furo[2,3-b]quinoline core has been shown to markedly enhance cytotoxic activities against several human cancer cell lines. nih.govresearchgate.net In contrast, the addition of a benzoate (B1203000) group at the same position did not lead to a significant increase in potency. nih.govresearchgate.net Specifically, certain compounds with benzyl ether and benzenesulfonate substitutions demonstrated potent cytotoxic effects against HCT-116, MCF-7, U2OS, and A549 human cancer cell lines. nih.gov One particular benzenesulfonate derivative, compound 10c, exhibited notable antiproliferative activity with IC50 values ranging from 4.32 to 24.96 μM against these cell lines, while showing low cytotoxicity towards the normal cell line HL-7702. nih.gov
| Compound/Substituent | Position | Biological Activity | Cell Lines | Reference |
| Benzyl ether | 6 | Enhanced cytotoxicity | HCT-116, MCF-7, U2OS, A549 | nih.govresearchgate.net |
| Benzoate | 6 | No significant enhancement | HCT-116, MCF-7, U2OS, A549 | nih.govresearchgate.net |
| Benzenesulfonate | 6 | Enhanced cytotoxicity | HCT-116, MCF-7, U2OS, A549 | nih.govresearchgate.net |
| Compound 10c (Benzenesulfonate derivative) | 6 | High antiproliferative activity (IC50: 4.32-24.96 μM) | HCT-116, MCF-7, U2OS, A549 | nih.gov |
The substitution at the C4-position of the furo[2,3-b]quinoline ring with different anilines and phenols has been a key strategy in developing derivatives with anti-breast cancer properties. nih.gov Many of these derivatives have demonstrated significant cytotoxic activity against MCF-7 and MDA-MB-231 human breast cancer cell lines, with IC50 values in the micromolar range (5.60-26.24 μM). nih.gov Importantly, these compounds displayed a degree of selectivity, showing less toxicity to the normal breast cell line MCF-10A. nih.gov
While direct data on the specific impact of a lone ethoxy group at position 4 is not extensively detailed in the provided results, the broader context of introducing various substituents at this position highlights its importance in modulating bioactivity. The ethoxy group, as an alkoxy substituent, can influence the molecule's lipophilicity, hydrogen bonding capacity, and steric profile, all of which are critical for its interaction with biological targets like topoisomerase II. nih.gov
Strategies for Designing Furo[2,3-b]quinoline Analogs with Modulated Bioactivity
The rational design of novel furo[2,3-b]quinoline analogs with improved biological properties often involves established medicinal chemistry strategies.
Bioisosteric replacement is a powerful tool in drug design, involving the substitution of one atom or group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar or improved biological activity. nih.govresearchgate.net For instance, in the development of anti-inflammatory agents, the replacement of a methylthiopropionate fragment with an ethylthioacetate fragment at the C-6 position of a triazinoquinazoline system, a related heterocyclic structure, resulted in a significant increase in anti-inflammatory activity. nih.gov This principle can be applied to the furo[2,3-b]quinoline scaffold to modulate its pharmacokinetic and pharmacodynamic properties. For example, replacing a methoxy (B1213986) group with a bioisosteric hydroxyl or amino group could alter hydrogen bonding capabilities and solubility, potentially leading to enhanced target engagement or improved bioavailability.
Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify novel molecular scaffolds with similar biological activity to a known active compound. researchgate.net This approach is valuable for discovering new chemical entities with potentially improved properties, such as enhanced potency, better selectivity, or a more favorable intellectual property position.
For example, a scaffold hopping approach was successfully employed to develop novel 2-(quinolin-4-yloxy)acetamides with potent antimycobacterial activity by replacing the imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold of a known drug candidate. nih.gov Similarly, researchers have explored the synthesis of triazoloquinazolinones as a new class of inhibitors for the polo-box domain of polo-like kinase 1, demonstrating the potential of scaffold hopping to identify novel heterocyclic systems with desired biological functions. nih.gov This strategy could be utilized to discover new core structures that mimic the essential pharmacophoric features of the furo[2,3-b]quinoline system, leading to the development of novel therapeutic agents.
Structure-Based Design Approaches for Targeted Furo[2,3-b]quinoline Derivatives
Structure-based drug design (SBDD) is a cornerstone in the development of targeted therapies, leveraging the three-dimensional structural information of biological targets to design and optimize novel drug candidates. In the realm of furo[2,3-b]quinoline research, SBDD approaches, particularly molecular docking and computational modeling, have been instrumental in creating derivatives with enhanced potency and selectivity for specific biological targets.
Molecular docking simulations are a key component of SBDD, enabling the prediction of the binding conformation and affinity of a ligand within the active site of a target protein. nih.gov This computational technique allows researchers to visualize and analyze intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for molecular recognition and biological activity. nih.govresearchgate.net By understanding these interactions, medicinal chemists can rationally modify the furo[2,3-b]quinoline scaffold to improve its fit and binding to the target, thereby enhancing its therapeutic effect.
One of the prominent targets for furo[2,3-b]quinoline derivatives has been DNA topoisomerase II (Topo II), an essential enzyme involved in controlling DNA topology and a validated target for anticancer drugs. nih.govnih.gov For instance, a series of novel furo[2,3-b]quinoline derivatives were designed and synthesized with various substitutions at the C4-position to target Topo II in breast cancer cells. nih.goveurekaselect.com These derivatives were evaluated for their cytotoxic activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. nih.goveurekaselect.comresearchgate.net The most promising compounds showed significant inhibitory effects, with IC50 values in the micromolar range, and were less toxic to normal breast cells. nih.goveurekaselect.com Mechanism studies revealed that a lead compound from this series, I7, could arrest the cell cycle at the G2/M phase, indicating its potential as a Topo II inhibitor. nih.govresearchgate.net
In another study, researchers introduced benzyl ether, benzoate, and benzenesulfonate groups at the 6-position of the furo[2,3-b]quinoline core. nih.gov Molecular docking simulations suggested that these modifications could lead to potent cytotoxic activities. nih.gov The synthesized compounds were tested against several human cancer cell lines, and indeed, derivatives with benzyl ether and benzenesulfonate substitutions showed significantly improved anticancer effects. nih.gov
The versatility of the furo[2,3-b]quinoline scaffold allows for its application in targeting other diseases as well. In the context of Alzheimer's disease, furo[2,3-b]quinolin-4-amine derivatives have been designed as tacrine (B349632) analogues to inhibit cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net Docking studies revealed that these compounds bind within the active site gorge of the enzymes. researchgate.net Specifically, the studies showed that while the compounds bind in the middle of the AChE active site, they are buried deeper within the larger BuChE active site. researchgate.net This has led to the identification of derivatives that are highly selective inhibitors of BuChE. researchgate.net
The table below summarizes the cytotoxic activity of selected furo[2,3-b]quinoline derivatives against various cancer cell lines, showcasing the successful application of structure-based design in identifying potent anticancer agents. nih.gov
| Compound | HCT-116 IC50 (μM) | MCF-7 IC50 (μM) | U2OS IC50 (μM) | A549 IC50 (μM) |
| 8a | 10.12 | 8.32 | 31.24 | 28.97 |
| 8e | 12.34 | 10.21 | 25.67 | 23.15 |
| 10a | 8.97 | 6.54 | 28.91 | 26.43 |
| 10b | 7.65 | 5.43 | 26.48 | 24.98 |
| 10c | 4.32 | 6.87 | 24.96 | 22.14 |
Data sourced from a study on novel furo[2,3-b]quinoline derivatives with substitutions at the 6-position. nih.gov
Furthermore, research into furo[2,3-b]quinoline analogues as cholinesterase inhibitors has yielded compounds with significant potency, as detailed in the following table. researchgate.net
| Compound | EeAChE IC50 (μM) | eqBuChE IC50 (μM) |
| 3 | >100 | 2.9 ± 0.4 |
| 12 | 0.61 ± 0.04 | 0.074 ± 0.009 |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBuChE: Equine Butyrylcholinesterase. Data for furanotacrine (3) and pyrrolotacrine (12) analogues. researchgate.net
These examples underscore the power of structure-based design in the rational development of furo[2,3-b]quinoline derivatives for diverse therapeutic applications, from oncology to neurodegenerative diseases. By combining computational modeling with synthetic chemistry and biological evaluation, researchers can efficiently explore the chemical space around the furo[2,3-b]quinoline scaffold to create targeted molecules with desired pharmacological profiles.
Mechanistic Investigations of Biological Interactions of Furo 2,3 B Quinoline Derivatives in Vitro Academic Research
Anti-Cancer Activity Mechanisms and Cellular Targets of 4-Ethoxyfuro[2,3-b]quinoline
The furo[2,3-b]quinoline (B11916999) scaffold has emerged as a significant pharmacophore in the development of novel anti-cancer agents. ekb.eg Derivatives of this heterocyclic system have demonstrated a range of biological activities, with a particular focus on their potential as cytotoxic and anti-proliferative agents. ekb.egresearchgate.net The introduction of an ethoxy group at the 4-position of the furo[2,3-b]quinoline core has been a subject of interest in medicinal chemistry to modulate the compound's biological profile.
Inhibition of Cancer Cell Line Proliferation and Cytotoxicity Studies
Numerous studies have evaluated the in vitro cytotoxic activity of furo[2,3-b]quinoline derivatives against various human cancer cell lines. While specific data for this compound is part of a broader investigation into structure-activity relationships, the general findings for related compounds provide valuable insights. For instance, novel furo[2,3-b]quinoline derivatives have shown potent cytotoxicities against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), U2OS (osteosarcoma), and A549 (lung cancer). researchgate.netnih.gov
One study highlighted a compound, 10c, which exhibited significant anti-proliferative activity with IC50 values ranging from 4.32 to 24.96 μM across these four cell lines, while showing weak cytotoxicity towards the normal human liver cell line HL-7702. researchgate.netnih.gov This suggests a degree of selectivity for cancer cells. The structure-activity relationship (SAR) studies have indicated that modifications at various positions of the furo[2,3-b]quinoline ring system can significantly influence cytotoxic potency. researchgate.netnih.gov
Table 1: Cytotoxic Activity of Furo[2,3-b]quinoline Derivatives
| Compound | HCT-116 (IC50, µM) | MCF-7 (IC50, µM) | U2OS (IC50, µM) | A549 (IC50, µM) |
| 10c | 4.32 - 24.96 | 4.32 - 24.96 | 4.32 - 24.96 | 4.32 - 24.96 |
Interaction with Molecular Targets (e.g., DNA, DNA Topoisomerase II, Kinases, PI3K, Haspin Kinase)
The anticancer effects of quinoline (B57606) derivatives, including the furo[2,3-b]quinoline subclass, are often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation. ekb.egnih.gov
DNA and DNA Topoisomerase II: A primary mechanism of action for many quinoline-based compounds is the inhibition of DNA topoisomerase II. nih.govnih.gov These enzymes are vital for managing DNA topology during replication, transcription, and chromosome segregation. nih.gov By stabilizing the enzyme-DNA cleavage complex, these inhibitors lead to double-strand breaks in DNA, ultimately triggering apoptotic cell death. nih.gov Several indolo[2,3-b]quinoline derivatives, structurally related to furo[2,3-b]quinolines, have been shown to be potent inhibitors of DNA topoisomerase II, with their cytotoxic activity correlating with their ability to induce enzyme-mediated DNA cleavage. nih.gov The planar nature of the quinoline ring system allows for intercalation into DNA, a common feature of topoisomerase poisons. nih.govijmphs.com
Kinases (PI3K, Haspin Kinase): The quinoline scaffold is also a recognized kinase hinge binder. researchgate.net While direct evidence for this compound is limited, related pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, a promising target in oncology due to its role in histone phosphorylation and cell cycle regulation. nih.gov Some of these compounds inhibit haspin with IC50 values as low as 14 nM. nih.gov Furthermore, other heterocyclic compounds containing the quinoline moiety have been developed as inhibitors of the PI3K/Akt pathway, a critical signaling cascade often dysregulated in cancer. nih.gov
Mechanisms of Apoptosis Induction and Cell Cycle Modulation
The cytotoxic effects of furo[2,3-b]quinoline derivatives are closely linked to their ability to induce apoptosis and modulate the cell cycle. nih.govnih.gov Research on related compounds demonstrates that they can cause cancer cell apoptosis through mechanisms such as inducing mitotic arrest and mitotic catastrophe. nih.gov For example, a 4-anilinofuro[2,3-b]quinoline derivative was found to induce apoptosis in non-small-cell lung cancer cells. nih.gov
Studies on other quinoline-based compounds have shown that they can arrest the cell cycle at different phases. For instance, novel 1,2,3-triazole-chalcone conjugates were found to arrest the cell cycle at the S phase in leukemia cells. nih.gov This cell cycle arrest is often a prelude to apoptosis, which is characterized by the upregulation of pro-apoptotic proteins like BAX and the activation of caspases, such as caspase-3 and caspase-9. nih.gov
Anti-Microbial and Anti-Fungal Activity Mechanisms of this compound
Quinoline derivatives have a long history of use as antimicrobial agents, and the furo[2,3-b]quinoline scaffold is no exception. nih.govnih.gov
Spectrum of Inhibition Against Fungal and Bacterial Pathogens
While specific data on the antimicrobial spectrum of this compound is not detailed in the available research, studies on related quinoline derivatives demonstrate a broad range of activity. For example, some 5H-indolo[2,3-b]quinolines have been found to inhibit the growth of Gram-positive bacteria and pathogenic fungi with Minimum Inhibitory Concentrations (MIC) ranging from 2.0 to 6.0 µM. nih.gov Quinoline-based hydroxyimidazolium hybrids have shown remarkable antifungal activity against Cryptococcus neoformans (MIC of 15.6 µg/mL) and activity against other opportunistic fungi like Candida spp. and Aspergillus spp. (MIC of 62.5 µg/mL). nih.gov
Substituted ethyl 2-(quinolin-4-yl)-propanoates have demonstrated potent antimicrobial activity against two strains of Helicobacter pylori. mdpi.com This highlights the potential for quinoline derivatives to be effective against a variety of microbial pathogens.
Elucidation of Anti-Microbial Modes of Action
The antimicrobial action of quinoline derivatives is often attributed to their ability to interfere with essential cellular processes in pathogens. nih.gov A well-established mechanism for fluoroquinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. nih.gov This leads to rapid bacterial cell death.
For some quinoline hybrids, the mode of action may involve binding to heme and hemozoin, which is particularly relevant for antimalarial activity. nih.gov Other proposed mechanisms include DNA binding and inhibition of other essential enzymes. nih.gov In the case of substituted ethyl 2-(quinolin-4-yl)propanoates, the absence of membrane damage suggests an intracellular target. mdpi.com The versatility of the quinoline scaffold allows for the development of compounds with diverse modes of action against a wide range of microbial threats. nih.gov
Exploration of Other Biological Activities (e.g., Antioxidant Potential, Neuroprotective Effects in Quinoline Analogs)
Beyond their well-documented cytotoxic and anti-inflammatory properties, furo[2,3-b]quinoline derivatives and their structural relatives, quinoline analogs, have been the subject of in vitro academic research to explore additional biological activities. These investigations have primarily focused on their potential as antioxidants and neuroprotective agents, driven by the recognized role of oxidative stress in various pathologies, including neurodegenerative diseases.
Antioxidant Potential
The antioxidant capacity of furo[2,3-b]quinoline derivatives is an area of growing interest. The core structure is believed to contribute to radical scavenging activities. For instance, a study on newly synthesized furo[2,3-f]quinoline derivatives highlighted that the presence of an NH group in their structure confers good antioxidant activity. iau.ir This was evaluated using a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical trapping assay, where furo[2,3-f]quinolines at concentrations of 200-1000 ppm were tested. iau.ir
In a broader context, the quinoline scaffold itself is considered a privileged structure in medicinal chemistry for developing potent antioxidants. nih.govnih.gov Theoretical and experimental studies have shown that quinoline derivatives can effectively counteract oxidative stress. researchgate.net Their antioxidant mechanisms are often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals. nih.govresearchgate.net The antioxidant efficiency of some quinoline derivatives has been found to be superior to the standard antioxidant Trolox. nih.govdntb.gov.ua
Research into 4-thiosubstituted quinoline derivatives has further substantiated these claims. Virtual screening and in vitro assays have identified several compounds as effective traps for reactive oxygen species (ROS) like hydroxyl-ions and superoxide-anions. biointerfaceresearch.com The antioxidant properties were particularly noted in 6-unsubstituted quinolines and those with donor substituents. biointerfaceresearch.com Similarly, other studies have synthesized and evaluated various hydroxyquinoline and quinolone derivatives, demonstrating their potential to mitigate free radical-initiated peroxidation. researchgate.net
Recent research has also focused on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones. Specific derivatives from this class, namely compounds 3g and 3h , exhibited significant DPPH radical scavenging activity at a concentration of 10 µM, comparable to the standard antioxidant Trolox. mdpi.com This highlights the potential for these compounds to act as both antiproliferative and antioxidant agents. mdpi.com
| Compound/Derivative Class | Assay | Key Findings | Reference |
|---|---|---|---|
| Furo[2,3-f]quinoline derivatives | DPPH radical trapping | Presence of NH group contributes to good antioxidant activity. | iau.ir |
| 4-Thiosubstituted quinolines | Virtual screening & in vitro assays | Effective traps for hydroxyl-ions and superoxide-anions. | biointerfaceresearch.com |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (Compounds 3g & 3h) | DPPH radical scavenging | At 10 µM, scavenging activity of 70.6% and 73.5% respectively, comparable to Trolox (77.6%). | mdpi.com |
| General Quinoline Derivatives | Theoretical & Experimental | More efficient than Trolox in some cases. | nih.govdntb.gov.ua |
Neuroprotective Effects in Quinoline Analogs
The antioxidant properties of quinoline derivatives are closely linked to their potential for neuroprotection, as oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Parkinson's and Alzheimer's. nih.govbohrium.com Quinoline derivatives are being investigated for their ability to protect neuronal cells from damage.
A systematic search for quinoline derivatives with neuroprotective activities has been performed using computational methods. nih.gov These studies predict that certain derivatives may act as inhibitors of enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase type B (MAO-B), and catechol-O-methyltransferase (COMT). nih.govnih.govresearchgate.net By inhibiting these enzymes, the derivatives could help to mitigate the neuronal damage seen in diseases like Alzheimer's and Parkinson's. nih.gov
For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) has been shown to alleviate oxidative stress and inflammation in an animal model of Parkinson's disease. nih.gov This compound reduced levels of oxidative stress markers, which in turn decreased inflammation and attenuated histopathological changes in the brain tissue. nih.gov The neuroprotective effects of HTHQ were found to be more potent than the comparative drug, rasagiline, based on several experimental variables. nih.gov The ability of quinolines to chelate iron ions (Fe(II) and Fe(III)) is also considered a mechanism of neuroprotection, as it can prevent the formation of highly reactive free radicals through the Fenton reaction. nih.gov
Furthermore, some furo[2,3-b]quinoline derivatives have shown inhibitory activity against TNF-alpha formation in brain resident macrophage cells (N9 cells), suggesting a potential role in reducing neuroinflammation. researchgate.net
| Compound/Derivative Class | Proposed Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| Designed Quinoline Derivatives | Inhibition of AChE, MAO-B, COMT | Proposed as multifunctional antioxidants for Alzheimer's and Parkinson's diseases. | nih.govnih.gov |
| 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) | Antioxidant, Anti-inflammatory | Reduced oxidative stress and inflammation in a rat model of Parkinson's disease. | nih.gov |
| Furo[2,3-b]quinoline derivatives (2d, 3a, 4) | Inhibition of TNF-alpha formation | Inhibited TNF-alpha in N9 brain macrophage cells with IC50 values <10 µM. | researchgate.net |
| General Quinoline Derivatives | Chelation of Fe(II) and Fe(III) | Prevents formation of free radicals via the Fenton reaction, protecting DNA. | nih.gov |
Advanced Analytical and Experimental Methodologies in Furo 2,3 B Quinoline Research
Advanced Spectroscopic Techniques for Structural Characterization
The precise elucidation of the molecular structure of 4-Ethoxyfuro[2,3-b]quinoline and its analogues is paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are indispensable tools in this endeavor.
High-Resolution NMR Spectroscopy: 1H and 13C NMR spectroscopy are fundamental in determining the chemical structure of quinoline (B57606) derivatives. uncw.educhemicalbook.com The chemical shifts, coupling constants, and signal multiplicities provide a detailed map of the proton and carbon environments within the molecule. For instance, in quinoline derivatives, the protons on the heterocyclic and benzene (B151609) rings exhibit characteristic chemical shifts that are influenced by substituent effects. uncw.edu Advanced 2D NMR techniques, such as HSQC and HMBC, are employed to assign all proton and carbon signals accurately, especially in complex polysubstituted quinolines. clockss.org These techniques reveal through-bond correlations between protons and carbons, confirming the connectivity of the molecular framework.
Mass Spectrometry: Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of furo[2,3-b]quinoline (B11916999) derivatives. Electron ionization (EI) mass spectrometry of related compounds like 4,7,8-trimethoxyfuro[2,3-b]quinoline provides a distinct fragmentation pattern that aids in structural confirmation. nist.gov High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining the exact mass of the molecule, which in turn allows for the determination of the elemental composition with high accuracy. clockss.org
Chromatographic Purification and Analytical Quantification Methods
The isolation and purification of this compound from reaction mixtures or natural sources, as well as its precise quantification, are typically achieved using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for both the purification and analytical quantification of furoquinoline derivatives. nih.gov Reversed-phase HPLC, often coupled with a UV detector, is commonly used to separate the target compound from impurities. nih.gov By developing specific gradients and using appropriate columns, high purity levels can be achieved. nih.gov For quantification, a validated HPLC method allows for the accurate determination of the concentration of the compound in various samples.
Other Chromatographic Techniques: Gas chromatography (GC) can also be employed for the analysis of volatile furo[2,3-b]quinoline derivatives. nist.gov For preparative scale purification, techniques like medium pressure liquid chromatography (MPLC) can be utilized to handle larger quantities of material. nih.gov
High-Throughput Screening Platforms for Biological Evaluation
To efficiently assess the biological activity of a large number of furo[2,3-b]quinoline derivatives, high-throughput screening (HTS) platforms are employed. nih.govyoutube.com These automated systems allow for the rapid testing of compounds against various biological targets. youtube.com
HTS is instrumental in modern drug discovery, enabling the screening of extensive compound libraries to identify "hit" compounds with desired biological effects. nih.govyoutube.com For furo[2,3-b]quinolines, this could involve screening for anticancer, anti-inflammatory, or antimicrobial activities. nih.govnih.govnih.govnih.gov For example, HTS has been used to identify novel inhibitors of enzymes like methionyl-tRNA synthetase from libraries of quinoline-based compounds. nih.gov The data generated from HTS can then guide further optimization of the lead compounds.
Application of Flow Chemistry and Microfluidic Systems in Furo[2,3-b]quinoline Synthesis
Modern synthetic chemistry is increasingly adopting flow chemistry and microfluidic systems to improve the efficiency, safety, and scalability of chemical reactions. researchgate.netarxiv.org The synthesis of quinoline and its derivatives is an area where these technologies are showing significant promise. rsc.orgiipseries.orgrsc.org
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.netresearchgate.netbeilstein-journals.org The Doebner-von Miller reaction, a classic method for quinoline synthesis, has been successfully adapted to a continuous flow process. rsc.orgiipseries.org This approach can lead to higher yields, shorter reaction times, and greener synthetic routes. rsc.org
Microfluidic Systems: Microfluidic reactors, which operate on a smaller scale, are particularly useful for reaction optimization and mechanistic studies. arxiv.orgresearchgate.netdoi.org They allow for rapid screening of reaction conditions and can be integrated with analytical techniques for real-time monitoring. researchgate.net The development of microfluidic systems for the synthesis of quinoline derivatives demonstrates the potential for on-demand and automated production of these important compounds. doi.org
Future Directions and Emerging Research Avenues for Furo 2,3 B Quinoline
Development of Sustainable and Green Synthetic Routes for Furo[2,3-b]quinolines
The chemical industry is undergoing a significant shift towards environmentally benign processes, and the synthesis of furo[2,3-b]quinolines is no exception. Future research will prioritize the development of sustainable and green synthetic routes that are both atom-economical and minimize hazardous waste.
Key strategies in this area include:
Multicomponent Reactions (MCRs): MCRs are powerful tools that allow the assembly of complex molecules like furo[2,3-b]quinolines from three or more starting materials in a single step. researchgate.net This approach improves efficiency and reduces the need for intermediate purification steps, saving time, solvents, and energy. researchgate.net The development of novel MCRs for this scaffold is a promising avenue.
Eco-Friendly Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. A major green chemistry goal is to replace these with benign alternatives like water or ionic liquids. chemistryjournals.net Furthermore, research into reusable, non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, will be crucial. For instance, the well-known Friedländer synthesis for quinolines, a key step in building the furo[2,3-b]quinoline (B11916999) core, is being adapted to use more environmentally friendly catalysts. researchgate.net
Identification of Novel Biological Targets and Therapeutic Applications for Furo[2,3-b]quinoline Derivatives
While the anticancer properties of furo[2,3-b]quinolines are well-documented, significant opportunities exist to identify new biological targets and expand their therapeutic utility.
Initial research has shown that these compounds can act as anticancer, antimicrobial, and antiviral agents. ontosight.ai A primary mechanism of their anticancer effect is the inhibition of DNA Topoisomerase II, an enzyme crucial for cell division. nih.govnih.goveurekaselect.com Derivatives have shown potent cytotoxic activity against a range of human cancer cell lines, including breast, colon, and lung cancer. nih.govnih.govresearchgate.net One study identified a derivative, compound I7, as a promising candidate against breast cancer by inducing cell cycle arrest at the G2/M phase. nih.goveurekaselect.comresearchgate.net
Future work will likely focus on:
Expanding the Target Space: Moving beyond Topoisomerase II, researchers will use proteomic and screening technologies to identify other potential protein targets involved in cancer and other diseases.
Combating Drug Resistance: Designing furo[2,3-b]quinoline derivatives that are effective against drug-resistant cancer cell lines or microbial strains is a critical goal.
Neurodegenerative and Inflammatory Diseases: The planar, heterocyclic structure of furo[2,3-b]quinolines makes them suitable candidates for interacting with targets relevant to neurodegenerative disorders (e.g., cholinesterases) and inflammatory pathways.
Table 1: Investigated Biological Activities of Furo[2,3-b]quinoline Derivatives To view the full table, scroll to the right
| Derivative Class/Compound | Biological Target/Application | Key Research Finding | Citation |
|---|---|---|---|
| 4-Anilino and 4-Phenoxy Furo[2,3-b]quinolines (e.g., Compound I7) | Anticancer (Breast Cancer); Topoisomerase II | Showed significant cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells, with low toxicity to normal cells. Induces G2/M cell cycle arrest. | nih.goveurekaselect.comresearchgate.net |
| 6-Substituted Furo[2,3-b]quinolines (e.g., Compound 10c) | Anticancer (Various cell lines) | Exhibited potent antiproliferative activity against HCT-116, MCF-7, U2OS, and A549 human cancer cell lines. | nih.govresearchgate.net |
| General Furo[2,3-b]quinoline Derivatives | Antimicrobial, Antiviral | The core scaffold has been identified as having potential antimicrobial and antiviral properties, warranting further investigation. | ontosight.ai |
Exploration of Furo[2,3-b]quinoline Conjugates and Hybrid Molecules
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a growing trend in drug discovery. This approach can yield hybrid compounds with improved affinity, better selectivity, or even dual modes of action. researchgate.net
Future research will actively explore furo[2,3-b]quinoline conjugates. For example, creating hybrids between the furo[2,3-b]quinoline core and other biologically active heterocycles like 1,2,3-triazole or sulfonamide is a promising strategy. researchgate.netmdpi.com Such molecules could target multiple pathways in a disease process, potentially leading to synergistic effects and a lower likelihood of developing drug resistance. researchgate.net The click chemistry technique is often used for the efficient synthesis of these complex hybrids. researchgate.net
Advanced Computational Modeling and Artificial Intelligence in Furo[2,3-b]quinoline Drug Discovery
Modern drug discovery is increasingly driven by computational power. Advanced computational modeling and artificial intelligence (AI) are set to revolutionize the development of new furo[2,3-b]quinoline derivatives.
Molecular Docking and Simulation: These techniques are already being used to predict how furo[2,3-b]quinoline derivatives bind to their biological targets, such as Topoisomerase II. nih.gov This allows chemists to rationally design molecules with improved binding affinity and selectivity before undertaking complex synthesis.
AI-Powered Drug Discovery: AI and machine learning models can analyze vast datasets to predict the biological activity of virtual compounds. youtube.com This technology can screen millions of potential furo[2,3-b]quinoline derivatives to prioritize the most promising candidates for synthesis and laboratory testing, dramatically accelerating the discovery process from years to months. youtube.com
Pharmacokinetic Prediction: Computational tools can also model the absorption, distribution, metabolism, and excretion (ADMET) properties of new derivatives. researchgate.net This helps in the early identification of candidates with favorable drug-like properties, reducing late-stage failures in the development pipeline.
Investigation of Furo[2,3-b]quinoline Applications in Materials Science and Optoelectronic Devices
While the primary focus of furo[2,3-b]quinoline research has been medicinal, the inherent properties of the quinoline (B57606) scaffold suggest potential applications in materials science. The parent quinoline ring is a component in various dyes and has been explored for use in organic light-emitting diodes (OLEDs). researchgate.net
The fused, planar, and electron-rich structure of the furo[2,3-b]quinoline system is conducive to interesting photophysical properties. Future research could explore:
Organic Electronics: Investigating their potential as components in organic semiconductors, transistors, or photovoltaic cells.
Fluorescent Probes and Sensors: Developing derivatives that exhibit fluorescence changes in the presence of specific ions, molecules, or environmental conditions, making them useful as chemical sensors.
Advanced Dyes: Creating novel, stable dyes for use in textiles, imaging, or as sensitizers in solar cells.
This area remains largely unexplored and represents a blue-sky research opportunity for the furo[2,3-b]quinoline scaffold.
Q & A
Q. What are the common synthetic routes for preparing 4-Ethoxyfuro[2,3-b]quinoline?
The synthesis of this compound typically involves functionalizing the quinoline core. One approach adapts methods used for analogous methoxy derivatives (e.g., Dictamnine, 4-Methoxyfuro[2,3-b]quinoline), where ethoxy groups are introduced via nucleophilic substitution or alkylation. For example, 3-vinyl-2-quinolones can serve as precursors, undergoing bromine addition followed by cyclization with triethylamine to form the fused furoquinoline system . Ethoxylation may occur at the 4-position using ethylating agents (e.g., ethyl iodide) under basic conditions. Characterization via NMR (e.g., δ ~3.8–4.2 ppm for ethoxy protons) and mass spectrometry is critical for verification .
Q. Which spectroscopic techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : Assignments for the ethoxy group (¹H: δ ~3.8–4.2 ppm, ³J coupling; ¹³C: δ ~60–65 ppm for methine and ~15 ppm for methyl). Aromatic protons in the furoquinoline system show distinct splitting patterns (e.g., δ ~6.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₃H₁₁NO₂ for this compound).
- X-ray Crystallography : Resolves spatial arrangements, as demonstrated for structurally similar bromophenyl-hexahydrofuroquinoline derivatives .
Advanced Research Questions
Q. How can researchers design this compound derivatives to enhance bioactivity?
Structural optimization focuses on:
- Substitution Patterns : Introducing electron-withdrawing groups (e.g., cyano at C-4) improves cytotoxicity, as seen in 4-Cyanofuro[2,3-b]quinolines .
- Hybridization : Combining the furoquinoline scaffold with bioactive moieties (e.g., anilino groups at C-4) enhances selectivity. For instance, 4-Anilinofuro[2,3-b]quinoline derivatives show GI₅₀ values as low as 0.025 μM against cancer cell lines .
- Ring Modifications : Hydrogenation of the furan ring (e.g., dihydrofuroquinolines) alters pharmacokinetic properties .
Q. How should researchers address contradictions in reported biological activities of furoquinoline derivatives?
Discrepancies in bioactivity data (e.g., antifeedant or cytotoxic effects) may arise from:
- Assay Variability : Differences in cell lines (e.g., HL-60 vs. MCF-7), concentrations, or incubation times. For example, 4-Methoxyfuro[2,3-b]quinoline shows 62% antifeedant activity against Spodoptera litura larvae, while its dimethoxy analog exhibits 67%, suggesting substituent-dependent effects .
- Solubility and Stability : Ethoxy groups may improve lipophilicity but reduce aqueous stability compared to methoxy analogs.
- Mechanistic Complexity : Activities may involve multiple targets (e.g., DNA intercalation, enzyme inhibition). Use orthogonal assays (e.g., DNA-binding studies, molecular docking) to validate mechanisms .
Q. What strategies are effective for optimizing the cytotoxic selectivity of this compound derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution at the 4-position and furan/quinoline rings. For example, bulky substituents on the anilino moiety reduce cytotoxicity, while planar groups (e.g., acetyl) enhance DNA interaction .
- Selective Functionalization : Ethoxy groups at C-4 minimize off-target effects compared to methoxy or hydroxy analogs, as seen in Dictamnine derivatives .
- In Silico Screening : Molecular docking against cancer-specific targets (e.g., topoisomerase II) prioritizes candidates for synthesis .
Methodological Considerations
Q. How to resolve synthetic challenges in furoquinoline cyclization?
- Precursor Design : Use 3-vinyl-2-quinolones, which undergo bromine-mediated cyclization more efficiently than chlorinated analogs .
- Catalytic Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve yields of dihydro derivatives .
- Regioselectivity Control : Electrophilic aromatic substitution at C-4 is favored due to the electron-rich furan-oxygen .
Q. What computational tools aid in predicting the bioactivity of this compound derivatives?
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., TRPA1 ion channels for anti-pruritic activity) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or cytotoxic effects .
- QSAR Models : Train algorithms using datasets from analogs (e.g., 4-Anilinofuro[2,3-b]quinolines) to predict GI₅₀ or IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
